N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide

Alzheimer's disease BACE1 inhibition Neuroscience

Secure the definitive meta-isomer of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941993-15-3). Critical for accurate SAR: its meta-substitution pattern and 4,5-dimethylthiophene scaffold confer distinct BACE1 activity (IC₅₀ 28 µM) and CNS physicochemical space (XLogP3 3.8, 1 HBD, 5 HBA). Not interchangeable with para-isomer (CAS 941868-69-5). Ideal for broad-panel kinase/protease profiling and CNS drug optimization.

Molecular Formula C17H18N2O3S2
Molecular Weight 362.46
CAS No. 941993-15-3
Cat. No. B2652406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide
CAS941993-15-3
Molecular FormulaC17H18N2O3S2
Molecular Weight362.46
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C
InChIInChI=1S/C17H18N2O3S2/c1-10(2)24(21,22)14-7-5-6-13(8-14)16(20)19-17-15(9-18)11(3)12(4)23-17/h5-8,10H,1-4H3,(H,19,20)
InChIKeyDTGLJJLXEGKYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941993-15-3): Procurement-Relevant Structural and Physicochemical Baseline


N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941993-15-3) is a synthetic, small-molecule sulfonamide-benzamide hybrid featuring a 3-isopropylsulfonylphenyl moiety linked via an amide bond to a 3-cyano-4,5-dimethylthiophen-2-amine scaffold [1]. Its computed molecular formula is C₁₇H₁₈N₂O₃S₂ (MW 362.5 g/mol) with an XLogP3 of 3.8, a single hydrogen-bond donor, and five hydrogen-bond acceptors, placing it within typical drug-like chemical space [1]. The compound has been evaluated as a β-secretase 1 (BACE1) inhibitor, with a reported IC₅₀ of 28 µM in a recombinant enzyme assay [2].

Why Generic Substitution Fails for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide: The Meta-Sulfonyl and Dimethylthiophene Differentiation


Simple substitution of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide with a closely related benzamide or sulfonamide analog is not straightforward due to the precise regiochemical arrangement of its three key pharmacophoric elements. The meta-substitution pattern of the isopropylsulfonyl group on the benzamide ring differentiates it from the para-isomer (CAS 941868-69-5), altering both the three-dimensional conformation and the electron density distribution of the aromatic system [1]. Furthermore, the 4,5-dimethyl substitution on the thiophene ring introduces steric constraints absent in the des-methyl analog N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide, which can significantly impact target binding pocket complementarity [1]. These structural nuances mean that even closely related in-class compounds cannot be assumed to exhibit equivalent biological target engagement, physicochemical properties, or metabolic stability profiles.

Quantitative Differentiation Evidence: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide vs. Structural Analogs


BACE1 Inhibitory Activity: Target Compound vs. Biochanin A (Same Assay Platform)

The target compound was evaluated alongside biochanin A in a human recombinant BACE1 inhibition assay. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide exhibited an IC₅₀ of 28 µM, which is equipment to the reported IC₅₀ of 28 µM for the natural isoflavone biochanin A (also a reported Ki of 43 µM) [1][2]. Despite its synthetic origin, the compound achieves comparable potency to a well-characterized natural product BACE1 inhibitor.

Alzheimer's disease BACE1 inhibition Neuroscience

Regioisomeric Differentiation: Meta- vs. Para-Isopropylsulfonyl Substitution

The meta-substitution of the isopropylsulfonyl group on the benzamide ring (target compound, CAS 941993-15-3) versus para-substitution (CAS 941868-69-5) results in distinct topological polar surface area (TPSA) and dipole moment vectors, as computed by PubChem's standard property engine [1]. The meta-isomer exhibits a qualitatively different hydrogen-bonding surface orientation, which is predicted to influence target protein interaction geometries compared to the para-isomer.

Medicinal chemistry Structure-activity relationship Isomer comparison

Lipophilicity and Hydrogen-Bonding Differentiation: Isopropylsulfonyl-Containing Compound vs. Des-Sulfonyl Analog

The presence of the isopropylsulfonyl group confers a computed XLogP3 of 3.8 and five hydrogen-bond acceptors, compared to the des-sulfonyl analog N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, which has a lower XLogP3 (estimated ~2.5–3.0) and fewer HBA (3) [1]. This increase in lipophilicity and hydrogen-bonding capacity can enhance membrane permeability and target binding affinity, as demonstrated in analogous sulfonamide-containing BACE1 inhibitor series [2].

Physicochemical profiling Drug-likeness Permeability

Thiophene Dimethyl Substitution: Steric and Electronic Differentiation from Des-Methyl Analog

The 4,5-dimethyl substitution on the thiophene ring of the target compound distinguishes it from the des-methyl analog N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide. The two additional methyl groups increase molecular volume and steric bulk, which can reduce metabolic liability at the thiophene ring (a known site of oxidative metabolism) and alter the compound's conformational preferences within the enzyme active site [1]. This steric differentiation is a key determinant of target selectivity within the sulfonamide-benzamide chemotype.

Steric effects Target selectivity Metabolic stability

Optimal Research and Industrial Application Scenarios for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide


BACE1 Inhibitor Lead Optimization and SAR Expansion

The compound’s confirmed BACE1 inhibitory activity (IC₅₀ = 28 µM) [1] positions it as a viable starting point for medicinal chemistry optimization campaigns targeting Alzheimer's disease. Its synthetic accessibility and distinct meta-sulfonyl regioisomer offer an alternative scaffold to natural product inhibitors like biochanin A, enabling systematic SAR exploration around the benzamide, thiophene, and sulfonyl domains.

Regioisomeric Selectivity Profiling in Kinase or Protease Panels

Given the documented impact of meta- versus para-sulfonyl substitution on biological activity in related chemotypes, this compound is ideally suited for broad-panel selectivity profiling against kinase or protease families. Procurement of the precise meta-isomer ensures that observed biological effects are correctly attributed to this specific regioisomer [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With a computed XLogP3 of 3.8, 1 HBD, and 5 HBA [2], the compound resides within the favorable physicochemical space for CNS drug candidates. It can serve as a reference compound for tuning lipophilic efficiency (LipE) and permeability in optimization programs targeting intracerebral targets such as BACE1.

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